Enhanced Lipophilicity Over 8-Ethyl Analog Expands Chemical Space Coverage
The target compound's 8-benzyl substitution provides substantially higher predicted lipophilicity compared to the 8-ethyl analog (CAS 1326810-65-4). While the 8-ethyl derivative has a computed XLogP of -0.7 , the introduction of a benzyl group is expected to increase logP by approximately 1.5-2.0 units based on the Hansch π constant for phenyl (≈2.0), placing the target compound in a more drug-like lipophilicity range (estimated XLogP 0.8-1.3). This shift is critical for projects targeting hydrophobic binding pockets or requiring blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Estimated XLogP 0.8-1.3 (based on structural fragment addition; experimental value not available) |
| Comparator Or Baseline | 8-Ethyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-65-4): XLogP = -0.7 |
| Quantified Difference | Estimated ΔXLogP ≈ +1.5 to +2.0 |
| Conditions | Computed using XLogP algorithm; values from Chem960 database |
Why This Matters
Lipophilicity is a primary determinant of compound solubility, permeability, and target binding; the benzyl analog offers access to a distinct lipophilicity window not covered by the ethyl congener.
